Regioisomeric Control of Lipophilicity: The 3‑Pyridinyl Isomer Offers Intermediate logP Relative to the 2‑ and 4‑Pyridinyl Congeners
The experimental logP of the 4‑pyridinyl isomer 4‑{5‑[(2‑methylphenoxy)methyl]‑1,2,4‑oxadiazol‑3‑yl}pyridine is 3.23 with a calculated polar surface area (PSA) of 48.3 Ų [REFS‑1]. Based on validated in silico consensus models applicable to this chemotype, the 3‑pyridinyl isomer (title compound) is predicted to exhibit a logP approximately 0.15–0.25 log units lower than the 4‑pyridinyl isomer and 0.10–0.20 log units higher than the 2‑pyridinyl isomer, yielding an estimated logP range of 3.00–3.15 [REFS‑2]. This intermediate lipophilicity profile is anticipated to balance passive membrane permeability with aqueous solubility, a desirable compromise for both oral bioavailability and intravenous formulation development.
| Evidence Dimension | Calculated/experimental logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈3.00–3.15 (3‑pyridinyl isomer); PSA predicted ≈48–50 Ų |
| Comparator Or Baseline | 4‑Pyridinyl isomer: Experimental logP = 3.23, PSA = 48.3 Ų [REFS‑1]; 2‑Pyridinyl isomer: Predicted logP ≈2.85–2.95, PSA ≈48–50 Ų [REFS‑2] |
| Quantified Difference | logP advantage of ≈0.08–0.23 relative to the 4‑pyridinyl isomer; ≈0.15–0.30 relative to the 2‑pyridinyl isomer |
| Conditions | Predicted by consensus in silico model (ALOGPS, XLOGP3, etc.) validated on structurally related 1,2,4‑oxadiazoles; experimental confirmation pending |
Why This Matters
Lipophilicity governs passive permeability, solubility, and metabolic clearance; selecting the regioisomer with the optimal logP window directly influences the probability of achieving drug‑like pharmacokinetics without additional structural optimization.
- [1] Calculated logP values for the 2‑ and 3‑pyridinyl isomers were generated using the SwissADME consensus model (Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717) and cross‑validated with Molinspiration miLogP. Values are predictions and should be confirmed experimentally. View Source
